molecular formula C13H15NO3 B8027970 (R)-Methyl 1-benzoylpyrrolidine-2-carboxylate

(R)-Methyl 1-benzoylpyrrolidine-2-carboxylate

Cat. No.: B8027970
M. Wt: 233.26 g/mol
InChI Key: GRUFYHVNHYLZEX-LLVKDONJSA-N
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Description

®-Methyl 1-benzoylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structure, which includes a pyrrolidine ring substituted with a benzoyl group and a methyl ester. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1-benzoylpyrrolidine-2-carboxylate typically involves the reaction of ®-pyrrolidine-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting benzoyl derivative is then esterified using methanol and a catalyst like sulfuric acid to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 1-benzoylpyrrolidine-2-carboxylate may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, enzymatic methods may be employed to achieve high enantioselectivity in the synthesis of this chiral compound.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1-benzoylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-Methyl 1-benzoylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 1-benzoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the chiral center play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-pyrrolidine-2-carboxylic acid: Similar structure but with a benzyl group instead of a benzoyl group.

    Benzyl 3-pyrroline-1-carboxylate: Contains a pyrroline ring instead of a pyrrolidine ring.

Uniqueness

®-Methyl 1-benzoylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both a benzoyl group and a methyl ester. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor for chiral pharmaceuticals.

Properties

IUPAC Name

methyl (2R)-1-benzoylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-8-5-9-14(11)12(15)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUFYHVNHYLZEX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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